molecular formula C14H17NO3 B065127 Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 179898-00-1

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B065127
CAS No.: 179898-00-1
M. Wt: 247.29 g/mol
InChI Key: UIFOUBFGWSHWLM-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline core with a tert-butyl ester group at the carboxylate position and a ketone group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically begins with the appropriate quinoline derivative.

    Reaction Conditions: The quinoline derivative is subjected to esterification with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-position ketone group, leading to the formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol, tert-butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline nitrogen, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Tert-butyl 4-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

Biology:

    Antimicrobial Agents: Quinoline derivatives, including tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have shown potential as antimicrobial agents against various pathogens.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic applications, including anticancer and antiviral activities.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting the replication process in microbial cells. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in pathogens.

Comparison with Similar Compounds

  • 2,2-Dimethyl-4-oxo-3,4-dihydroquinoline-1-carboxylic acid tert-butyl ester
  • 1-tert-butyl 3-ethyl 2-hexyl-4-oxo-3,4-dihydroquinoline-1,3(2H)-dicarboxylate

Comparison:

  • Structural Differences: While these compounds share a quinoline core, the substituents at various positions differ, leading to variations in their chemical and biological properties.
  • Unique Features: Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to its specific tert-butyl ester group and the presence of a ketone at the 4-position, which imparts distinct reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFOUBFGWSHWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634022
Record name tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179898-00-1
Record name tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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